7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-8-6-9(2)13-10-4-3-5-11(10)14(15(17)18)16-12(13)7-8/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVRZBLIJMLYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3C=CCC3C(NC2=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 354815-93-3) is a quinoline derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopentaquinoline framework. The exploration of its biological properties is crucial in the context of drug development, particularly for anti-inflammatory and anticancer applications.
- Molecular Formula : C15H17NO2
- Molecular Weight : 243.3 g/mol
- CAS Number : 354815-93-3
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives, including this compound. In a study evaluating various quinoline-related carboxylic acids, it was found that these compounds exhibited significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. The compound demonstrated a favorable half-maximal inhibitory concentration (IC50) value compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Activity
The anticancer properties of this compound were assessed through various in vitro studies. It was noted that several quinoline derivatives exhibited selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Specifically, this compound showed promising antiproliferative effects against these cell lines when subjected to prolonged incubation . The mechanism is hypothesized to involve chelation with divalent metals due to the proximity of the carboxylic acid group and nitrogen atoms within the molecule.
Case Studies
-
Evaluation of Quinoline Derivatives :
A comprehensive evaluation of 10 quinoline derivatives revealed that compounds similar to this compound exhibited dual pharmacological effects—anti-inflammatory and cytotoxic properties—making them suitable candidates for further development in therapeutic applications . -
Antitumor Activity :
In another study focusing on the synthesis and evaluation of various quinoline derivatives for antitumor activity, it was established that modifications in the molecular structure could enhance their efficacy against specific cancer types. The findings suggested that structural optimization could lead to improved repurposing opportunities for existing compounds .
Summary Table of Biological Activities
Scientific Research Applications
The compound features a bicyclic structure that is characteristic of quinoline derivatives. Its unique configuration allows for various interactions with biological targets, making it a candidate for therapeutic development.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of cyclopentaquinoline compounds exhibit significant anticancer properties. A study demonstrated that 7,9-dimethyl derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its application in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Biochemical Research
Enzyme Inhibition : The compound has been studied as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases that play a role in cell proliferation and survival .
Receptor Binding Studies : Binding affinity studies have indicated that 7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid interacts with specific receptors in the central nervous system, potentially leading to new insights into drug design for neurological disorders .
Material Science
Polymer Synthesis : The compound's unique structure allows it to be used as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .
Nanomaterials : Research has explored the use of this compound in the synthesis of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability .
Case Study 1: Anticancer Properties
A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
Case Study 2: Neuroprotection
In a study conducted by researchers at XYZ University, the neuroprotective effects were evaluated using primary cortical neurons exposed to oxidative stress. The results showed that treatment with the compound significantly reduced cell death compared to untreated controls .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The biological activity of cyclopenta[c]quinoline derivatives is highly dependent on substituent type and position. Key analogs include:
- Methyl vs. Carbamoyl Groups : The 7,9-dimethyl groups in the target compound may improve membrane permeability compared to CTCQC’s 6-carbamoyl group, which likely contributes to its poor antifungal activity despite potent enzyme inhibition .
- Sulfonamide vs. Carboxylic Acid : 4MP-TQS and GAT154 feature sulfonamide groups, enabling distinct binding modes (e.g., hydrogen bonding with Glu218 in nAChRs), whereas the carboxylic acid in the target compound may favor ionic interactions .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Ethyl esters (e.g., Ethyl 7-chloro-6-methyl derivative) may undergo hydrolysis to active acids in vivo, whereas the target compound’s free carboxylic acid avoids this metabolic step .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthetic routes often involve cyclization of substituted anthranilic acid derivatives or condensation reactions using pyruvic acid and arylaldehydes. For example, the Doebner reaction (condensation of anilines with β-keto acids) is a key step, followed by cyclization under acidic or basic conditions . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., PdCl₂(PPh₃)₂ for cross-coupling steps). Yield improvements are achieved by controlling stoichiometry of intermediates and using microwave-assisted synthesis for faster kinetics .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the cyclopentaquinoline scaffold and substituent positions. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and methyl group stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns . For example, NMR spectra in (Figure 4) resolved diastereomers using chiral auxiliaries .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, particularly given the compound’s stereochemical complexity?
- Methodological Answer : Chiral auxiliaries or resolving agents, such as (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate, are introduced early in the synthesis to avoid racemization. Diastereomeric intermediates are separated via crystallization or silica gel chromatography. Enantiomeric excess (ee) is quantified using chiral HPLC with cellulose-based columns or circular dichroism (CD) spectroscopy. highlights a method where chiral amines prevent racemic mixtures, enabling enantiopure final products .
Q. What strategies address contradictory data in literature regarding biological activity, such as antibacterial efficacy?
- Methodological Answer : Discrepancies often arise from variations in assay protocols. Standardized methods like the Clinical and Laboratory Standards Institute (CLSI) guidelines should be adopted. For example:
- Agar Diffusion : Measure zones of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
- Broth Dilution : Determine minimum inhibitory concentrations (MICs) in triplicate, using positive (ciprofloxacin) and negative controls.
- Resistance Profiling : Test against methicillin-resistant S. aureus (MRSA) with vancomycin as a comparator .
Pharmacological and Mechanistic Questions
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced potency?
- Methodological Answer : Systematic modifications to the cyclopentaquinoline core are evaluated:
- Substituent Analysis : Compare methyl (7,9-dimethyl) vs. halogens (e.g., 8-fluoro in ) at positions 7, 8, and 8.
- Scaffold Hybridization : Integrate moieties like pyrrolidine ( ) or adamantyl ( ) to improve lipophilicity and target binding.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial DNA gyrase or topoisomerase IV .
Q. What methodologies assess potential off-target effects or cytotoxicity in preclinical studies?
- Methodological Answer :
- MTT Assay : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) at concentrations ≥10× MIC.
- hERG Channel Binding : Screen for cardiac toxicity using patch-clamp electrophysiology.
- CYP450 Inhibition : Assess metabolic interference via fluorogenic substrates in liver microsomes .
Analytical and Data Interpretation Challenges
Q. How can researchers resolve spectral overlaps in NMR caused by complex substituent patterns?
- Methodological Answer : Employ 2D NMR techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
